molecular formula C16H26N2 B14513029 N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine CAS No. 62730-97-6

N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine

Cat. No.: B14513029
CAS No.: 62730-97-6
M. Wt: 246.39 g/mol
InChI Key: NTHJFMLTAYSGDG-UHFFFAOYSA-N
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Description

N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It features a benzyl group attached to the nitrogen atom at position 1 and a cycloheptyl group attached to the nitrogen atom at position 2 of the ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~-cycloheptylethane-1,2-diamine typically involves the reaction of benzylamine with cycloheptylamine in the presence of ethylene diamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include benzyl chloride, cycloheptylamine, and ethylene diamine. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N1-Benzyl-N~2~-cycloheptylethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or cycloheptyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1-Benzyl-N~2~-cycloheptylethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,2-cyclohexanediamine: A structurally similar compound with a cyclohexane ring instead of a cycloheptane ring.

    N-Benzyl-N-methyl-1,2-ethanediamine: Features a methyl group instead of a cycloheptyl group.

Uniqueness

N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine is unique due to the presence of both benzyl and cycloheptyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

62730-97-6

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-benzyl-N'-cycloheptylethane-1,2-diamine

InChI

InChI=1S/C16H26N2/c1-2-7-11-16(10-6-1)18-13-12-17-14-15-8-4-3-5-9-15/h3-5,8-9,16-18H,1-2,6-7,10-14H2

InChI Key

NTHJFMLTAYSGDG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCNCC2=CC=CC=C2

Origin of Product

United States

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